![molecular formula C24H22N2O5S B2566594 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 1029792-70-8](/img/structure/B2566594.png)
3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxy group, and a benzaldehyde group. It also contains a 1,2,5-thiadiazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Intermediates
The compound contains structural motifs found in various heterocyclic compounds, which are of significant interest in the synthesis of pharmaceuticals and materials science. For instance, the benzothiadiazepine backbone is similar to those found in compounds with potential therapeutic uses. Studies on similar structures focus on novel synthesis methods, aiming to improve yield, reduce environmental impact, and enhance the biological activity of the synthesized compounds. The presence of a methoxybenzaldehyde group suggests potential for use as intermediates in the synthesis of complex molecules with specific functions, such as ligands in catalysis or active pharmaceutical ingredients (APIs) (Laroum et al., 2019).
Antioxidant Properties
Isoxazolone derivatives, to which the compound could be structurally related given its complex heterocyclic system, have shown significant biological and medicinal properties, including antioxidant activity. Research in this area aims at identifying new antioxidants that can protect against oxidative stress, a contributing factor to various chronic diseases and aging. The synthesis and evaluation of such compounds are crucial for developing new therapeutic agents or additives for food and cosmetics to enhance their protective effects against oxidative damage (Rima Laroum et al., 2019).
Organic Optoelectronics
Compounds containing benzothiadiazole units have been reviewed for their application in organic optoelectronics. The electronic properties of such compounds make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The research focuses on understanding the electronic interactions within these molecules and between the molecule and its environment to optimize the efficiency and stability of optoelectronic devices (Teck Lip Dexter Tam & Jishan Wu, 2015).
Environmental Remediation
The structure suggests potential reactivity that could be harnessed for environmental remediation, particularly in the degradation of organic pollutants. Advanced oxidation processes (AOPs) are a focal point in this research area, aiming to break down recalcitrant organic pollutants in water and soil. The compound's specific functional groups might interact with pollutants or act as catalysts in AOPs, enhancing the degradation efficiency of harmful compounds (Mohammad Qutob et al., 2022).
Propiedades
IUPAC Name |
3-[(5-benzyl-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-31-22-12-11-19(17-27)13-20(22)15-25-16-24(28)26(14-18-7-3-2-4-8-18)21-9-5-6-10-23(21)32(25,29)30/h2-13,17H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUEQHPCWJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
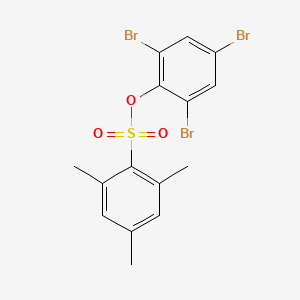
![4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2566516.png)
![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)
![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

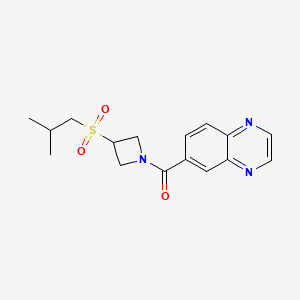
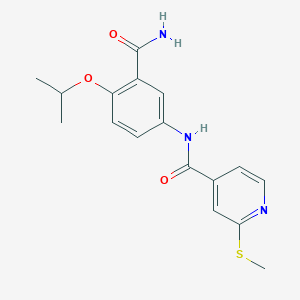

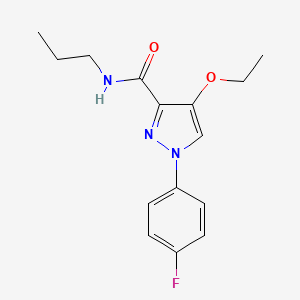
![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
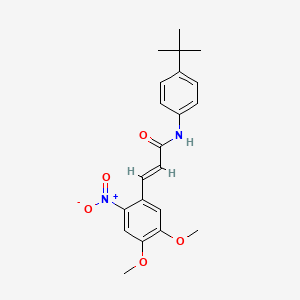
![N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2566529.png)
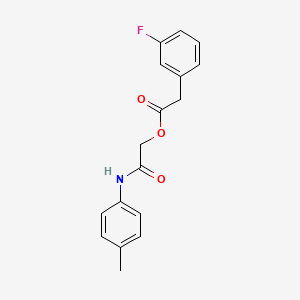
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
